molecular formula C8H11N3O2 B13086449 3-Amino-3-(pyrimidin-4-yl)butanoic acid

3-Amino-3-(pyrimidin-4-yl)butanoic acid

Cat. No.: B13086449
M. Wt: 181.19 g/mol
InChI Key: XGJFSOPJRRKIQW-UHFFFAOYSA-N
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Description

3-Amino-3-(pyrimidin-4-yl)butanoic acid is a compound with the molecular formula C8H11N3O2 and a molecular weight of 181.19 g/mol This compound features a pyrimidine ring attached to a butanoic acid backbone, with an amino group at the third carbon position

Preparation Methods

The synthesis of 3-Amino-3-(pyrimidin-4-yl)butanoic acid can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is widely applied for carbon–carbon bond formation . This reaction typically uses palladium catalysts and boron reagents under mild conditions. Another method involves the Ullmann type aryl amination reaction with aryl halides . Industrial production methods may vary, but they generally follow similar principles, optimizing for yield and purity.

Chemical Reactions Analysis

3-Amino-3-(pyrimidin-4-yl)butanoic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions often involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Common reagents for substitution reactions include halides and nucleophiles under appropriate conditions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

3-Amino-3-(pyrimidin-4-yl)butanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Amino-3-(pyrimidin-4-yl)butanoic acid involves its interaction with molecular targets such as enzymes and receptors. For instance, it may inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation . This inhibition can lead to the suppression of tumor cell growth, making it a potential candidate for cancer therapy.

Comparison with Similar Compounds

3-Amino-3-(pyrimidin-4-yl)butanoic acid can be compared with other similar compounds, such as:

Properties

Molecular Formula

C8H11N3O2

Molecular Weight

181.19 g/mol

IUPAC Name

3-amino-3-pyrimidin-4-ylbutanoic acid

InChI

InChI=1S/C8H11N3O2/c1-8(9,4-7(12)13)6-2-3-10-5-11-6/h2-3,5H,4,9H2,1H3,(H,12,13)

InChI Key

XGJFSOPJRRKIQW-UHFFFAOYSA-N

Canonical SMILES

CC(CC(=O)O)(C1=NC=NC=C1)N

Origin of Product

United States

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